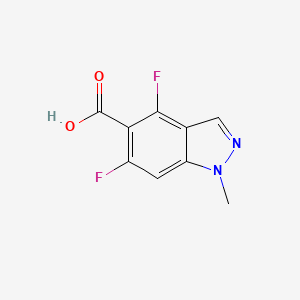

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4,6-difluoro-1-methylindazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O2/c1-13-6-2-5(10)7(9(14)15)8(11)4(6)3-12-13/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMWZBMYRQKNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C(=C2C=N1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, cyclization, and carboxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present on the indazole ring.

Substitution: The fluorine atoms and other substituents on the indazole ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Indazole derivatives have shown promise as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as the MAPK pathway .

- Antiviral Properties : this compound may exhibit antiviral activity by interfering with viral replication processes. Studies on related indazole compounds suggest potential efficacy against viruses like HIV and others .

- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes (COX) positions it as a candidate for anti-inflammatory drug development. This inhibition can reduce the production of pro-inflammatory mediators, making it beneficial in treating inflammatory diseases.

Biological Research

- Enzyme Interaction Studies : This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions can inform the design of safer pharmaceuticals with reduced side effects.

- Cell Signaling Pathways : The compound's influence on cellular signaling pathways can be pivotal for understanding disease mechanisms and developing targeted therapies. Its modulation of pathways involved in apoptosis and cell differentiation highlights its potential in therapeutic applications .

Material Science

The unique properties of this compound make it suitable for developing new materials with specific characteristics such as enhanced fluorescence or conductivity. This application is particularly relevant in the fields of organic electronics and photonics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

To contextualize its properties, 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is compared to two closely related compounds: 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid () and 3-(4-Fluorophenyl)-1H-indazole-5-carboxylic acid ().

Table 1: Structural and Functional Comparison

Key Comparative Insights

In contrast, the 3-trifluoromethyl group () exerts a stronger electron-withdrawing effect, increasing the carboxylic acid’s acidity (pKa ~1-2) compared to the target compound (estimated pKa ~2.5–3.5) . The 4-fluorophenyl group () introduces resonance effects, altering electron distribution across the indazole ring .

Steric and Lipophilic Properties: The 1-methyl group in the target compound improves lipophilicity (logP ~1.5–2.0), favoring membrane permeability. The 3-(4-fluorophenyl) analog () has higher steric bulk, which may hinder binding in compact active sites but enhance aromatic interactions .

Synthetic Considerations: Fluorination at positions 4 and 6 (target compound) likely requires selective halogenation steps under inert conditions (e.g., using Na₂S₂O₅, as in ), whereas 3-CF₃ introduction may involve trifluoromethylation reagents like TMSCF₃ .

Biological Implications :

- While specific activity data for the target compound is unavailable, structural analogs suggest that fluorine substitutions enhance metabolic stability and target affinity. The methyl group may reduce CYP450-mediated oxidation, extending half-life.

- The 3-CF₃ analog () is more likely to act as a bioisostere for phosphate groups in kinase inhibitors, whereas the 4-fluorophenyl substituent () may favor GPCR targets .

Biological Activity

4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on various cellular processes, and potential therapeutic applications, supported by relevant data and research findings.

The biological activity of this compound is primarily attributed to its structural similarity to indole derivatives. These compounds have been shown to interact with multiple receptors, leading to various biological effects including:

- Antiviral Activity : Indazole derivatives exhibit antiviral properties by inhibiting viral replication through interaction with viral proteins.

- Anticancer Properties : The compound has demonstrated significant anticancer activity by modulating cell signaling pathways involved in proliferation and apoptosis.

- Anti-inflammatory Effects : It inhibits cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators .

Interaction with Enzymes

This compound interacts with various enzymes, notably cytochrome P450 enzymes. This interaction can lead to:

- Formation of reactive intermediates.

- Modulation of metabolic pathways affecting both xenobiotics and endogenous compounds.

Cellular Effects

The compound influences cell function through:

- Signaling Pathways : It activates or inhibits pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

- Gene Expression : Alterations in gene expression profiles have been observed in response to treatment with this compound .

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption and is capable of crossing the blood-brain barrier. This characteristic enhances its potential for treating central nervous system disorders.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Anticancer Activity

In a study involving cancer xenografts, this compound effectively delayed tumor growth in mice models. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Research has shown that this compound significantly reduces levels of inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests its utility in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4,6-difluoro-1-methyl-1H-indazole-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclocondensation of fluorinated precursors with methyl-substituted hydrazines under reflux in acetic acid with sodium acetate as a catalyst. For example, analogous indazole-carboxylic acids are synthesized via refluxing 3-formyl-indole derivatives with thiazolidinone intermediates in acetic acid for 2–5 hours, followed by recrystallization from DMF/acetic acid mixtures . To optimize yields, adjust reaction time (3–5 hours), stoichiometry (1:1.1 molar ratio of aldehyde to nucleophile), and catalyst loading (10 mol% sodium acetate). Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Use and NMR to confirm fluorination patterns and methyl group positioning. IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm) and C=O bonds (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELX software) resolves solid-state conformation and hydrogen-bonding networks . For thermal stability, conduct DSC/TGA to assess decomposition temperatures (>200°C typical for fluorinated indazoles) .

Q. How should researchers handle storage and stability challenges for this fluorinated indazole derivative?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless buffered (pH 6–8), as the carboxylic acid group may undergo hydrolysis. Pre-purify via recrystallization to remove trace moisture, which can accelerate decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound, and what exchange-correlation functionals are most reliable?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) accurately predict frontier molecular orbitals and fluorination effects on acidity. Basis sets like 6-311++G(d,p) are recommended for geometry optimization. Compare computed NMR chemical shifts with experimental data to validate models . For thermochemical accuracy, use the Becke 1993 functional, which reduces atomization energy errors to <2.4 kcal/mol .

Q. What crystallographic strategies resolve structural ambiguities in fluorinated indazole derivatives?

- Methodological Answer : Employ SHELXL for small-molecule refinement, using high-resolution (<1.0 Å) X-ray data. Fluorine atoms often exhibit anisotropic displacement; refine with restraints to avoid overfitting. For twinned crystals, use SHELXD for structure solution and OLEX2 for visualization. Validate hydrogen-bonding networks (e.g., carboxylic acid dimers) via PLATON analysis .

Q. How can researchers address contradictions in reported reaction outcomes for analogous fluorinated indazoles?

- Methodological Answer : Discrepancies often arise from solvent polarity (acetic acid vs. DMF), fluorination position effects on electron-withdrawing capacity, or impurities in starting materials. Replicate reactions under controlled conditions (e.g., anhydrous acetic acid, degassed solvents) and characterize intermediates via LC-MS. For divergent regioselectivity, perform DFT-based transition-state analysis to identify steric/electronic bottlenecks .

Q. What mechanistic insights explain the reactivity of the 5-carboxylic acid group in nucleophilic or electrophilic reactions?

- Methodological Answer : The carboxylic acid acts as a hydrogen-bond donor, directing electrophilic substitution to the indazole C-3 position. For nucleophilic acyl substitutions, activate the –COOH group via in situ conversion to acyl chlorides (SOCl) or mixed anhydrides. Monitor reaction progress via NMR to track carboxylate intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.